![molecular formula C8H14N4 B2580196 {5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine CAS No. 2167976-88-5](/img/structure/B2580196.png)
{5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine” is a chemical compound that is part of a class of compounds known as tetrahydropyrazolo[1,5-a]pyrazines . It has been used in the synthesis of various derivatives for medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C2=CC (C (O)=O)=NN2CCN1C . The InChI key is COQPSQFVYJZSAL-UHFFFAOYSA-N . Chemical Reactions Analysis
The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine core is discussed . The possibility of further modification of such building blocks in 3rd position by various functional groups was shown .Wirkmechanismus
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of these neurons, leading to the formation of reactive oxygen species and ultimately cell death.
Biochemical and physiological effects:
The selective damage of dopaminergic neurons caused by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment and depression.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its reproducibility. However, its toxicity and potential for harm to researchers make it a challenging compound to work with. Additionally, the animal models used in MPTP research may not fully replicate the human disease, limiting the translational potential of the research.
Zukünftige Richtungen
1. Development of new animal models that better replicate the human disease.
2. Identification of new therapeutic targets for Parkinson's disease based on the mechanisms of MPTP toxicity.
3. Development of safer and more selective compounds for studying Parkinson's disease.
4. Investigation of the potential role of MPTP in other neurodegenerative disorders.
5. Exploration of the potential use of MPTP as a tool for studying other neurological processes, such as learning and memory.
Synthesemethoden
MPTP can be synthesized through a multi-step process involving the reaction of various chemicals such as 4-methylpyrazole, formaldehyde, and ammonia. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effekte auf die Lungenadenokarzinom-Zelllinie
Diese Verbindung wurde auf ihre antiproliferativen Effekte auf die A549-Zelllinie untersucht, die eine KRAS-mutante Lungenadenokarzinom-Zelllinie ist . Die Studie ergab, dass Derivate dieser Verbindung die Zelltodesrate bei einer Konzentration von 160 µM um bis zu 50 % erhöhten .
Struktur-Aktivitäts-Beziehung (SAR)-Studie
Eine Struktur-Aktivitäts-Beziehung (SAR)-Studie wurde an dieser Verbindung durchgeführt. Die Studie ergab, dass eine Amidgruppe mit einer langen Alkylkette und ein Benzolring mit einer p-CF3-Gruppe für die Effizienz wichtig sein könnten .
Theoretische ADMET-Studien
Theoretische ADMET (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität)-Studien von Pyrazolopyrazin-Derivaten, einschließlich dieser Verbindung, wurden durchgeführt. Die pharmakokinetischen Phasen wurden als geeignet vorhergesagt .
Synthese und Strukturcharakterisierung
Diese Verbindung wurde im Labor synthetisiert und strukturell charakterisiert. Sie ist Teil der neuartigen C-3-substituierten Pyrazolo[1,5-a]pyrazin-4(5H)-one .
Eigenschaften
IUPAC Name |
(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-2-3-12-8(6-11)7(4-9)5-10-12/h5H,2-4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGCIDUSBWCCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)CN)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)
![N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2580115.png)
![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)
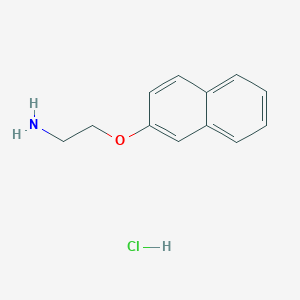
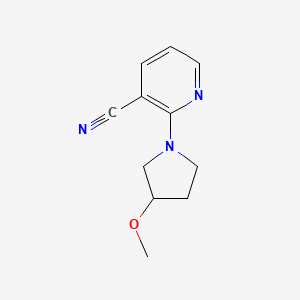
![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)
![2-Chloro-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]propanamide](/img/structure/B2580124.png)
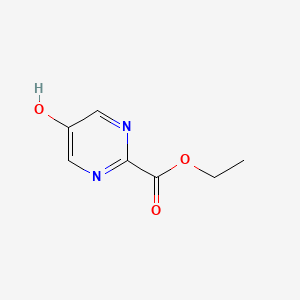
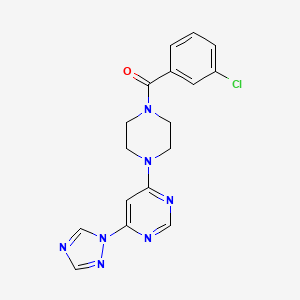
![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)
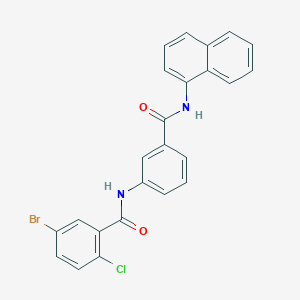
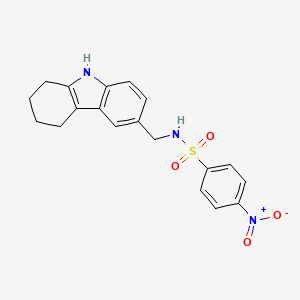
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2580133.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)